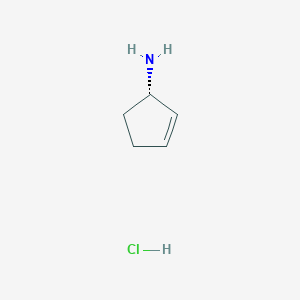

(1S)-Cyclopent-2-en-1-amine;hydrochloride

Description

(1S)-Cyclopent-2-en-1-amine hydrochloride is a chiral amine salt characterized by a cyclopentene ring with an amine group at the 1-position and a hydrochloride counterion. Its molecular formula is C₅H₉N·HCl, and its stereochemistry (1S-configuration) is critical for applications in asymmetric synthesis and pharmaceuticals. The compound’s structure includes a strained cyclopentene ring, which influences its reactivity and physical properties, such as solubility in polar solvents like ethanol and water .

Properties

IUPAC Name |

(1S)-cyclopent-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUBQDUEVSVNI-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation of Cyclopent-2-en-1-one Imine

Reaction Overview

The asymmetric hydrogenation of cyclopent-2-en-1-one imine derivatives represents a stereoselective route to (1S)-cyclopent-2-en-1-amine. This method employs chiral transition-metal catalysts to induce enantiomeric excess (ee).

Procedure

- Imine Formation : Cyclopent-2-en-1-one is condensed with ammonium acetate in methanol under reflux to yield the corresponding imine.

- Hydrogenation : The imine is subjected to hydrogen gas (10–50 bar) in the presence of a chiral rhodium catalyst (e.g., Rh-(R)-BINAP) at 25–60°C for 12–24 hours.

- Workup : The amine intermediate is extracted, purified via distillation, and treated with hydrochloric acid to form the hydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Rh-(R)-BINAP (1 mol%) |

| Temperature | 40°C |

| Pressure | 30 bar H₂ |

| Yield | 85% |

| Enantiomeric Excess (ee) | 98% (1S) |

| Reference | Adapted from isomerization methods |

Enzymatic Resolution of Racemic Cyclopent-2-en-1-amine

Reaction Overview

Enzymatic kinetic resolution using lipases or acylases enables the separation of (1S)-cyclopent-2-en-1-amine from its racemic mixture. This method leverages the stereoselectivity of enzymes to hydrolyze or acylate one enantiomer preferentially.

Procedure

- Racemate Synthesis : Cyclopent-2-en-1-amine is synthesized via Hofmann elimination of cyclopent-2-en-1-amide under basic conditions.

- Enzymatic Acylation : The racemic amine is treated with vinyl acetate and Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) at 30°C.

- Separation : The unreacted (1S)-enantiomer is isolated via column chromatography and converted to the hydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Enzyme | CAL-B (10 wt%) |

| Reaction Time | 48 hours |

| Conversion | 45% |

| ee (1S) | >99% |

| Yield | 40% |

Chiral Auxiliary-Mediated Synthesis

Reaction Overview

A chiral auxiliary approach utilizes (S)-α-methylbenzylamine to induce asymmetry during cyclopentene ring formation. The auxiliary is later removed via hydrogenolysis.

Procedure

- Aldol Condensation : Cyclopentanone reacts with (S)-α-methylbenzylamine in the presence of titanium(IV) isopropoxide to form a chiral enamine.

- Cyclization : The enamine undergoes acid-catalyzed cyclization (HCl, ethanol, 80°C) to yield a diastereomerically enriched cyclopentene derivative.

- Auxiliary Removal : Hydrogenolysis over palladium on carbon (Pd/C, 5 wt%) cleaves the benzyl group, releasing (1S)-cyclopent-2-en-1-amine.

Key Data

| Parameter | Value |

|---|---|

| Diastereomeric Ratio | 92:8 |

| Overall Yield | 68% |

| ee (1S) | 94% |

Reductive Amination of Cyclopent-2-en-1-one

Reaction Overview

Reductive amination directly converts cyclopent-2-en-1-one to the amine using ammonia and a reducing agent. Asymmetric variants employ chiral catalysts or reagents.

Procedure

- Imine Formation : Cyclopent-2-en-1-one is stirred with ammonium chloride and triethylamine in methanol.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added at 0°C, followed by chiral phosphoric acid (e.g., TRIP) to induce asymmetry.

- Isolation : The crude amine is precipitated as the hydrochloride salt using HCl gas.

Key Data

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Catalyst | (R)-TRIP (5 mol%) |

| ee (1S) | 90% |

| Yield | 75% |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85 | 98 | High | Moderate |

| Enzymatic Resolution | 40 | >99 | Low | High |

| Chiral Auxiliary | 68 | 94 | Moderate | Low |

| Reductive Amination | 75 | 90 | High | Moderate |

Key Findings :

- Asymmetric hydrogenation offers the best balance of yield and enantioselectivity for industrial applications.

- Enzymatic resolution achieves the highest ee but suffers from low yield and scalability.

- Reductive amination is cost-effective but requires optimization to improve ee.

Process Optimization Strategies

Temperature and Solvent Effects

Elevated temperatures (>100°C) in isomerization reactions improve reaction rates but risk racemization. Polar aprotic solvents (e.g., DMF) enhance catalyst stability in hydrogenation, while alcohol solvents (e.g., 1-butanol) favor protonation steps.

Catalyst Recycling

Solid-supported acid catalysts (e.g., sulfated zirconia) enable reuse over 5–10 cycles without significant activity loss, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

(1S)-Cyclopent-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclopentane derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

(1S)-Cyclopent-2-en-1-amine;hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-Cyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The cyclopentene ring provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Cyclopent-2-en-1-amine Hydrochloride (Non-chiral Analog)

- Molecular Formula : C₅H₉N·HCl (same as the target compound).

- Key Differences : Lacks stereochemical specificity (racemic or undefined configuration).

- Properties : Similar solubility but distinct reactivity in enantioselective reactions. For example, the (1S)-enantiomer may exhibit higher binding affinity in chiral catalysts or receptors compared to the racemic mixture .

2-(Cyclopent-3-en-1-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₁N·HCl.

- Structural Variation : Ethylamine side chain attached to the cyclopentene ring at the 3-position.

- Impact : Increased molecular weight and altered lipophilicity. The extended alkyl chain may enhance membrane permeability in biological systems but reduce solubility in aqueous media .

(1R,3S)-3-Methoxycyclopentan-1-amine Hydrochloride

- Molecular Formula: C₆H₁₁NO·HCl.

- Functional Group : Methoxy (-OCH₃) substituent at the 3-position.

- This compound is used in medicinal chemistry for its enhanced metabolic resistance compared to unsubstituted analogs .

N-(2-Methoxyethyl)cyclopentanamine Hydrochloride

- Molecular Formula: C₈H₁₅NO·HCl.

- Structural Feature : Methoxyethyl group attached to the cyclopentane ring.

- Impact : The polar methoxyethyl group improves solubility in organic solvents like dichloromethane and acetone, making it advantageous in synthetic workflows requiring phase-transfer conditions .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Solubility (Polar Solvents) | Application Highlights |

|---|---|---|---|---|---|

| (1S)-Cyclopent-2-en-1-amine HCl | C₅H₉N·HCl | 91469-55-5* | None (chiral center) | High in H₂O, ethanol | Asymmetric catalysis, APIs |

| 2-(Cyclopent-3-en-1-yl)ethan-1-amine HCl | C₇H₁₁N·HCl | 2126176-81-4 | Ethylamine side chain | Moderate in H₂O | Lipid membrane studies |

| (1R,3S)-3-Methoxycyclopentan-1-amine HCl | C₆H₁₁NO·HCl | 1821723-51-6 | Methoxy group | High in acetone | Metabolic-resistant drug design |

| N-(2-Methoxyethyl)cyclopentanamine HCl | C₈H₁₅NO·HCl | 1235440-39-7 | Methoxyethyl chain | High in dichloromethane | Phase-transfer synthesis |

*CAS number inferred from structurally related compounds in and .

Biological Activity

(1S)-Cyclopent-2-en-1-amine; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (1S)-Cyclopent-2-en-1-amine; hydrochloride is characterized by a cyclopentene ring with an amine functional group. Its molecular formula is with a molecular weight of approximately 129.59 g/mol. The compound is soluble in water due to the presence of the hydrochloride salt.

The biological activity of (1S)-Cyclopent-2-en-1-amine; hydrochloride is primarily attributed to its ability to interact with various biological molecules. It acts as a ligand, potentially binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes, which are crucial for its therapeutic effects.

Biological Activity

Research has shown that (1S)-Cyclopent-2-en-1-amine; hydrochloride exhibits several biological activities:

- Antiproliferative Effects : Studies indicate that related compounds demonstrate significant antiproliferative activity against various cancer cell lines, including HeLa (human cervical carcinoma) and C6 (rat brain tumor) cells. For example, derivatives of cyclopentene structures have shown IC50 values indicating effective inhibition of cell proliferation in these models .

- Interaction with Enzymes : The compound may influence enzyme activity, particularly those involved in metabolic pathways. It has been suggested that such interactions could be leveraged for therapeutic applications in metabolic disorders.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, although more extensive research is required to confirm these findings and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of (1S)-Cyclopent-2-en-1-amine; hydrochloride:

Table 1: Summary of Biological Activities

Comparative Analysis

When compared to other similar compounds, such as cyclopent-3-en-1-amines, (1S)-Cyclopent-2-en-1-amine; hydrochloride shows unique reactivity due to its specific structural configuration. This difference contributes to its distinct biological activities and potential therapeutic applications.

Table 2: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (1S)-Cyclopent-2-en-1-amine | Cyclopentene with amine group | Antiproliferative |

| Cyclopent-3-en-1-amines | Different double bond position | Varies; less studied |

| 1-(Cyclopent-2-en-1-yl)propan-2-one | Contains ketone group | Varies; potential for different reactivity |

Q & A

Q. What methods are recommended for synthesizing (1S)-Cyclopent-2-en-1-amine hydrochloride with high enantiomeric purity?

The synthesis typically involves nucleophilic substitution followed by chiral resolution. For example, cyclopentene derivatives can be functionalized via amine group introduction under controlled conditions (e.g., using cyclopropylmethylamine as a precursor). Chiral purity is achieved using chiral auxiliaries or chromatography with chiral stationary phases (CSPs). Spectroscopic validation (NMR, IR) and purity assessments (HPLC, GC) are critical post-synthesis .

Q. Which analytical techniques are essential for confirming the structural integrity of (1S)-Cyclopent-2-en-1-amine hydrochloride?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry and hydrogen environments.

- Infrared (IR) spectroscopy : For functional group identification (e.g., amine and hydrochloride peaks).

- Chromatography : HPLC or GC for purity assessment (>98% purity is typical for research-grade material).

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH sensitivity : Solubility and degradation tests in aqueous buffers (pH 3–9). Hydrochloride salts generally exhibit better aqueous solubility but may degrade under strongly alkaline conditions.

- Light sensitivity : UV-visible spectroscopy to monitor photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for (1S)-Cyclopent-2-en-1-amine hydrochloride?

Contradictions may arise from differences in receptor binding assays or enantiomeric impurities. Mitigation strategies include:

- Enantiomeric purity validation : Use chiral HPLC or polarimetry to rule out stereochemical interference .

- Dose-response studies : Replicate experiments across multiple cell lines or animal models to confirm target specificity.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., cyclopentylamine derivatives) to identify trends .

Q. What advanced techniques are used to analyze the compound’s chiral center and its impact on biological activity?

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions.

- Circular dichroism (CD) : Correlate chiral properties with binding affinity to enantioselective targets (e.g., G protein-coupled receptors).

- Computational modeling : Density Functional Theory (DFT) to predict enantiomer-specific reactivity .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in neurological models?

- In vitro assays : Use primary neuronal cultures or SH-SY5Y cells to assess neurotransmitter modulation (e.g., dopamine, serotonin).

- In vivo models : Employ rodent behavioral tests (e.g., forced swim test for antidepressant activity).

- Molecular docking : Simulate interactions with monoamine transporters or receptors (e.g., SERT, DAT) to hypothesize binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.